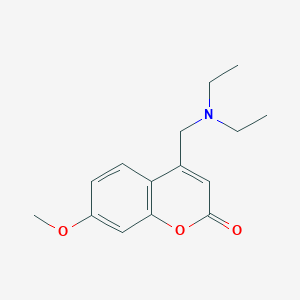
(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide
Vue d'ensemble
Description
The compound "(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide" is a chiral molecule that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. The chirality of the compound is specified by the "(R)-" notation, indicating the configuration of the molecule around its chiral center. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and their utility in organic synthesis .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, the enantioselective biotransformation of racemic trans-pyrrolidine-2,5-carboxamide using Rhodococcus erythropolis AJ270 as a catalyst resulted in high yields and excellent enantioselectivity, producing compounds with potential applications in the synthesis of aza-nucleoside analogues and drug-like compounds . Another study reported the synthesis of pyrrolidin-5-one-2-carboxamides through a one-pot Ugi reaction followed by a regioselective cyclization, showcasing a transition-metal-free and high atom-economy process . These methods highlight the advancements in the synthesis of pyrrolidine derivatives, which could be adapted for the synthesis of "(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide."
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with multiple chiral centers and substituents affecting their three-dimensional conformation. X-ray crystallography has been used to determine the structure of such compounds, revealing the existence of energetically stable conformers . The study of these structures is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions, which are essential for their application in medicinal chemistry and drug design. The biotransformation processes, as mentioned in the first study, not only provide a method for the synthesis of enantiomerically pure compounds but also open pathways for further chemical modifications . The cyclization of N-substituted-2-alleneamides to form pyrrolidin-5-one-2-carboxamides is another example of the chemical reactivity of these compounds, which can be leveraged to create diverse molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide" would be influenced by its molecular structure, including factors such as polarity, solubility, and melting point. While the provided papers do not directly discuss the properties of this specific compound, the studies on related pyrrolidine derivatives suggest that these compounds generally exhibit good solubility in organic solvents and may form hydrogen bonds due to the presence of amide groups, which could affect their boiling points and stability .
Applications De Recherche Scientifique
QSAR Modelling in Anti-Tubercular Agents : A quantitative structure-activity relationship (QSAR) modeling study was performed on new compounds, including derivatives of pyrrolidinecarboxamide, to predict their activities against Mycobacterium tuberculosis. This research contributes to the design and development of potent anti-tubercular drug candidates, indicating the potential application of these compounds as novel inhibitors (Abdullahi et al., 2020).
Potassium Channel Openers : The synthesis and biological activities of various compounds derived from pyrrolidinecarboxamide were investigated for their potential as potassium channel openers. These compounds have been shown to have potential applications as antihypertensive and antianginal agents (Brown et al., 1993).
Optically Pure Cobalt Pyridine Amidates : Research into optically pure anionic complexes of pyridinecarboxamide ligands led to the synthesis of complexes showing interesting extended structures. This study contributes to understanding the formation of soluble assemblies corresponding to stoichiometry observed in the solid state (Chmel et al., 2011).
Enantioselective Hydrogenation Catalysts : A novel chiral modifier, based on pyrrolidinecarboxamide, was synthesized and tested in the enantioselective hydrogenation of ethyl pyruvate over Pt/alumina, achieving significant enantiomeric excess. This highlights its potential application in asymmetric catalysis (Minder et al., 1995).
Fluorescent Sensing of Pd2+ Ion : Pyridine-2,6-dicarboxamide based scaffolds, including pyrrolidine derivatives, were used as fluorescent probes for the selective detection of Pd2+ ions in aqueous medium, demonstrating potential applications as paper-strip sensors and in cell imaging (Kumar et al., 2017).
Propriétés
IUPAC Name |
(2R)-1-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOASEHNECNLNM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623454 | |
| Record name | 1-Ethyl-D-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide | |
CAS RN |
381670-32-2 | |
| Record name | (2R)-1-Ethyl-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381670-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-D-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-1-Ethyl-2-pyrrolidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



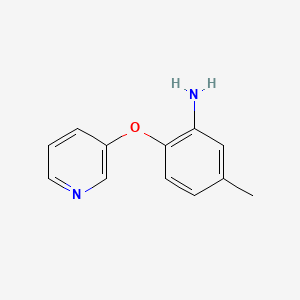
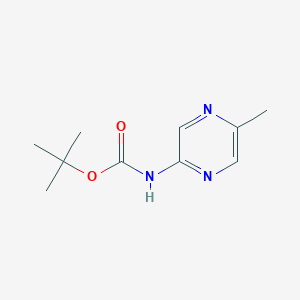
![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)
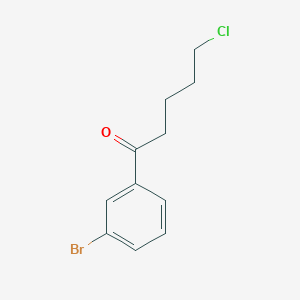
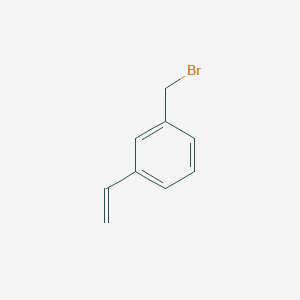
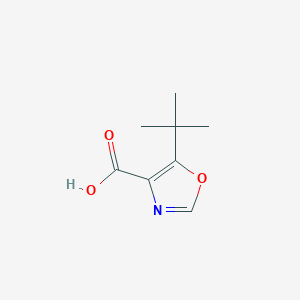
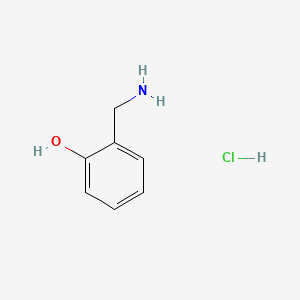
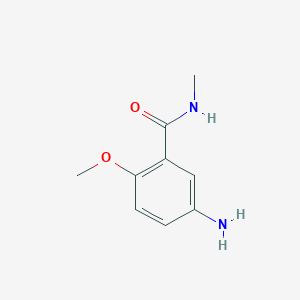
![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)


![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)

